4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2S/c1-12-16(29-18(23-12)13-3-2-6-19-9-13)17(28)21-7-8-25-15(27)5-4-14(24-25)26-11-20-10-22-26/h2-6,9-11H,7-8H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCXPFCGVXOLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic rings, followed by their sequential coupling and functionalization. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Formation of the Triazole Ring: This often involves the cyclization of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The individual heterocyclic rings are then coupled using various cross-coupling reactions, such as Suzuki or Stille coupling, to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cyclization reactions, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and interactions involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Activity
The compound’s pyridin-3-yl substituent distinguishes it from analogs such as 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds in ), which feature a pyridin-4-yl group. Positional isomerism in the pyridine ring can significantly alter interactions with biological targets.
Heterocyclic Modifications
The pyridazinone-triazole moiety in the target compound contrasts with other heterocycles, such as tetrazole-pyrazolone systems (e.g., compounds in ). While tetrazoles are known for metabolic stability, the 1,2,4-triazole group here may offer improved solubility or pharmacokinetic properties due to its polar nature. Additionally, the pyridazinone ring’s keto group could enhance hydrogen-bond acceptor capacity compared to sulfur-containing analogs like thioxopyrimidines .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges in regioselectivity during triazole incorporation, unlike pyridin-4-yl analogs, which utilize straightforward coupling reactions .
- Biological Performance: While pyridin-4-yl thiazoles show statistically significant activity in preliminary assays (p < 0.01), the triazole-pyridazinone hybrid could offer enhanced selectivity for targets requiring dual hydrogen-bond donors/acceptors.
- Pharmacokinetic Profile : The triazole group may mitigate metabolic instability issues seen in tetrazole-containing analogs (), though in vivo studies are needed to confirm this.
Biological Activity
The compound 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(pyridin-3-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 357.43 g/mol
- LogP (Partition Coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and absorption.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole moiety. For instance, derivatives of triazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that triazole derivatives can inhibit metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. Compounds similar to the one displayed inhibition rates of up to 75% against VIM-2 at concentrations of 100 µM .
Anticancer Properties
The thiazole and triazole rings present in the compound are known for their anticancer activities. A study on related compounds demonstrated that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring allows for chelation with metal ions in enzymes, inhibiting their function.
- Interference with DNA Synthesis : Compounds with similar structures have been shown to disrupt DNA replication in bacterial cells.
- Modulation of Cell Signaling Pathways : The thiazole component may interact with various cellular pathways involved in proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against clinical isolates of Klebsiella pneumoniae. The tested compound demonstrated an MIC value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
